![molecular formula C19H19N5O2 B6138331 2-methyl-7-(2-pyrazol-1-ylbenzoyl)-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6138331.png)
2-methyl-7-(2-pyrazol-1-ylbenzoyl)-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4-one
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Overview
Description
2-methyl-7-(2-pyrazol-1-ylbenzoyl)-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound contains multiple fused rings, including pyrazole and pyrimidine moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(2-pyrazol-1-ylbenzoyl)-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-pyrazol-1-ylbenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the development of greener synthetic methods, such as using less hazardous solvents and reagents, is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-(2-pyrazol-1-ylbenzoyl)-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-methyl-7-(2-pyrazol-1-ylbenzoyl)-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3,5-diphenyl-4,5-dihydro-1H-pyrazole.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 5-fluorouracil.
Uniqueness
2-methyl-7-(2-pyrazol-1-ylbenzoyl)-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4-one is unique due to its fused ring system, which combines both pyrazole and pyrimidine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a multi-target agent in medicinal chemistry further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-7-(2-pyrazol-1-ylbenzoyl)-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-21-16-8-12-23(11-7-14(16)18(25)22-13)19(26)15-5-2-3-6-17(15)24-10-4-9-20-24/h2-6,9-10H,7-8,11-12H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVBTBAHVPNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(CC2)C(=O)C3=CC=CC=C3N4C=CC=N4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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